molecular formula C24H24N2O6 B11627889 Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate

Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate

Cat. No.: B11627889
M. Wt: 436.5 g/mol
InChI Key: AEOXTDSVASMVGH-UHFFFAOYSA-N
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Description

3,6-Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

diethyl 4-(3-ethoxycarbonylanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C24H24N2O6/c1-4-30-22(27)15-8-7-9-17(12-15)26-21-18-13-16(23(28)31-5-2)10-11-20(18)25-14-19(21)24(29)32-6-3/h7-14H,4-6H2,1-3H3,(H,25,26)

InChI Key

AEOXTDSVASMVGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3,6-diethylquinoline-3,6-dicarboxylate with 3-(ethoxycarbonyl)aniline under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6-Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3,6-Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diethylquinoline-3,6-dicarboxylate: Lacks the ethoxycarbonyl and phenylamino groups.

    4-{[3-(Ethoxycarbonyl)phenyl]amino}quinoline: Lacks the diethyl and dicarboxylate groups.

Uniqueness

3,6-Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The combination of ethyl, ethoxycarbonyl, and phenylamino groups on the quinoline core can result in enhanced biological activity and potential therapeutic applications compared to similar compounds.

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